4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced via electrophilic substitution reactions using ethylating and fluorinating agents, respectively.
Attachment of the pyrrolidine moiety: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative onto the pyrimidine core.
Sulfonylation and phenoxyethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to modulate their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene
- 4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)thiophene
Uniqueness
4-Ethyl-5-fluoro-6-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-2-16-17(19)18(21-13-20-16)26-15-8-9-22(12-15)27(23,24)11-10-25-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHKRDOVFBURAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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